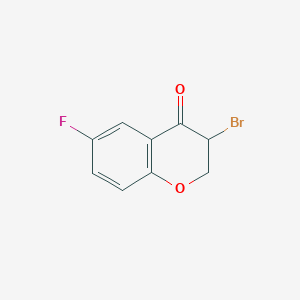

3-Bromo-6-fluorochroman-4-one

Description

Significance of Chroman-4-one Scaffolds in Chemical Research

Role of Halogenation in Modulating Chroman-4-one Reactivity and Synthetic Versatility

The incorporation of halogens, such as bromine and fluorine, onto the chroman-4-one scaffold profoundly influences its electronic properties, reactivity, and metabolic stability. rsc.orgbeilstein-journals.org Bromination, for instance, provides a reactive handle for further functionalization through cross-coupling reactions or nucleophilic substitutions. masterorganicchemistry.com Fluorine, with its high electronegativity and small size, can enhance binding affinity to biological targets and improve metabolic stability, making fluorinated chromanones attractive for medicinal chemistry applications. rsc.orgmdpi.com

Overview of 3-Bromo-6-fluorochroman-4-one as a Contemporary Research Focus

Among the diverse array of halogenated chroman-4-ones, this compound has emerged as a compound of significant contemporary research interest. Its unique substitution pattern, featuring a bromine atom at the reactive α-position to the carbonyl and a fluorine atom on the aromatic ring, makes it a versatile intermediate for the synthesis of novel heterocyclic compounds. Research has focused on leveraging the distinct reactivity of each halogen to construct complex molecules with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrFO2 |

|---|---|

Molecular Weight |

245.04 g/mol |

IUPAC Name |

3-bromo-6-fluoro-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C9H6BrFO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-3,7H,4H2 |

InChI Key |

CPOLKQJWCPZFJT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=CC(=C2)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 6 Fluorochroman 4 One and Analogous Structures

Established Synthetic Routes to Chroman-4-ones and Chromones

The foundational chroman-4-one and chromone (B188151) skeletons can be assembled through various classical and modern synthetic reactions.

Classical Condensation and Cyclization Reactions (e.g., Claisen, Kostanecki-Robinson)

Classical condensation reactions are fundamental to the synthesis of chromone and chroman-4-one frameworks. The Claisen condensation and the subsequent Baker-Venkataraman rearrangement are pivotal in forming the 1,3-dione intermediate necessary for chromone synthesis. arkat-usa.org Similarly, the Claisen-Schmidt condensation is utilized in the synthesis of 3-arylidene-substituted 2-phenyl chroman-4-ones. rdd.edu.iq This reaction involves the condensation of an aldehyde and an acetophenone. gu.se A domino sequence involving a Claisen rearrangement and a 6-endo-trig-cyclization of allyl phenyl ethers can also yield functionalized chroman-4-ones, a method that has been successfully applied to the synthesis of natural products like tabchromones A and B. thieme-connect.comresearchgate.net

The Kostanecki-Robinson reaction provides a direct route to chromones from o-hydroxyacetophenones. arkat-usa.orgijrar.org This method involves the reaction of an o-hydroxyaryl alkyl ketone with an acid anhydride (B1165640) and its sodium salt. arkat-usa.orgijrar.orgresearchgate.net For instance, the synthesis of various chromone and α-pyronochromone derivatives has been achieved using o-hydroxyacetophenones and acetic anhydride with sodium acetate (B1210297) as a catalyst. arkat-usa.org A notable application is the synthesis of 3-benzoyl-2-benzylchromones through both classical and optimized Kostanecki–Robinson methods. ijrpc.com

| Reaction Name | Description | Key Intermediates/Reactants |

| Claisen Condensation | Forms a β-keto ester from two esters in the presence of a strong base. A key step in building the chromone backbone. | Esters, strong base |

| Baker-Venkataraman Rearrangement | A base-catalyzed rearrangement of an o-acyloxyacetophenone to a β-diketone, a precursor to chromones. | o-acyloxyacetophenone, base |

| Claisen-Schmidt Condensation | An aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen. | Aldehyde, acetophenone |

| Kostanecki-Robinson Reaction | A method for synthesizing chromones or coumarins by acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides. | o-hydroxyacetophenones, acid anhydride, sodium acetate |

Palladium-Catalyzed Intramolecular Acylation Approaches to 4H-Chromen-4-ones

Modern synthetic chemistry has introduced palladium-catalyzed reactions as a powerful tool for constructing the 4H-chromen-4-one (chromone) skeleton. One such method is the intramolecular acylation of alkenyl bromides with aldehydes. acs.orgacs.org This protocol utilizes a palladium catalyst, such as Pd(PPh₃)₄, in conjunction with a ligand like Xphos and a base, typically potassium carbonate, in a solvent like 1,4-dioxane. acs.orgacs.org This approach allows for the synthesis of a diverse library of functionalized flavonoids in moderate to good yields. acs.org

Another palladium-catalyzed method involves the carbonylative cyclization of aryl iodides and 2-hydroxyacetophenones. researchgate.net This reaction proceeds efficiently under a carbon monoxide atmosphere using an immobilized bidentate phosphine (B1218219) palladium complex. researchgate.net

Strategies for Halogenation of Chroman-4-one and Chromone Systems

The introduction of halogen atoms, such as bromine and fluorine, onto the chroman-4-one and chromone frameworks can be achieved through various regioselective methods.

Direct Bromination at the C-3 Position of Chroman-4-ones

Direct bromination at the C-3 position of a chroman-4-one is a common method for introducing a bromine atom. This can be accomplished using a brominating agent like pyridinium (B92312) tribromide (Py·Br₃). gu.seacs.org The reaction typically results in a diastereomeric mixture. acs.org The resulting 3-bromochroman-4-one (B190138) can then be used as a precursor for further synthetic modifications, including elimination reactions to form chromones. gu.seacs.org For instance, the synthesis of 2-pentylchromone was achieved by first converting chroman-4-one to 3-bromo-2-pentylchroman-4-one using Py·Br₃, followed by hydrobromide elimination. acs.org

Regioselective Halogenation (Bromination and Fluorination) via Iodine-Mediated Approaches

Hypervalent iodine reagents have emerged as versatile mediators for the regioselective halogenation of chromone derivatives. rsc.org An iodine(III)-mediated oxidative halogenation protocol allows for the chlorination, bromination, and iodination of chromones at the 3-position. rsc.org This method uses alkyl halides like dichloromethane, dibromomethane, and diiodomethane (B129776) as the halogen source under mild conditions. rsc.org

Iodine-mediated reactions can also be employed for the synthesis of polyheterocyclic systems incorporating the chromone scaffold. acs.org While direct iodine-mediated fluorination of the chromone ring is less common, hypervalent iodine reagents are known to facilitate fluorination reactions in other organic compounds, often using a fluoride (B91410) source like HF-pyridine. arkat-usa.org For instance, a metal-free intramolecular oxyfluorination of unactivated terminal alkenes has been achieved using PhI(OPiv)₂ as an oxidant and HF∙Py as the fluorine source. arkat-usa.org

Synthesis of 6-Fluoro-4-chromanone Precursors

The synthesis of 6-fluoro-4-chromanone, the direct precursor to 3-bromo-6-fluorochroman-4-one, can be achieved through several routes. One method involves the reaction of p-fluoroanisole with acrylic acid. prepchem.com Another approach starts with the reaction of 4-fluorophenol (B42351) and acrylonitrile (B1666552) in the presence of a tertiary amine to produce 3-(4-fluorophenoxy)propionitrile. google.com This intermediate can then be cyclized to 6-fluoro-4-chromanone by treatment with an acid, such as polyphosphoric acid or sulfuric acid. google.com The resulting 6-fluoro-4-chromanone is a key intermediate in the synthesis of various compounds, including the aldose reductase inhibitor sorbinil. google.comgoogle.com The fluorinated chromanone building block is valuable for creating semiconductors, dyes, and materials for solar cells. ossila.com

| Starting Material(s) | Reagent(s) | Product |

| p-Fluoroanisole, Acrylic Acid | Not specified | 6-Fluoro-4-chromanone prepchem.com |

| 4-Fluorophenol, Acrylonitrile | Tertiary amine, then acid (e.g., polyphosphoric acid) | 6-Fluoro-4-chromanone google.com |

Combined Halogenation Strategies for this compound Synthesis

The synthesis of this compound necessitates a strategic approach to introduce both fluorine and bromine substituents at specific positions on the chromanone scaffold. A direct, one-pot synthesis is not commonly documented; therefore, a sequential, multi-step strategy is typically employed. This involves the initial formation of the fluorinated chromanone core, followed by a regioselective bromination.

A plausible and documented pathway begins with the synthesis of 6-fluorochroman-4-one (B116969). This precursor can be prepared via methods such as the cyclization of appropriate phenolic compounds. For instance, a common route involves the reaction of 4-fluorophenol with an unsaturated acid like crotonic acid in the presence of a strong acid catalyst such as methanesulfonic acid, which facilitates an intramolecular Friedel-Crafts acylation to form the heterocyclic ring system. prepchem.com

Once 6-fluorochroman-4-one is obtained, the next step is the introduction of a bromine atom at the C3 position, which is alpha to the carbonyl group. This is typically achieved through an electrophilic bromination reaction. A standard laboratory method involves reacting the ketone with a brominating agent. For chromanones, a mixture of copper(II) bromide in a solvent like ethyl acetate/chloroform can be used to effectively brominate the alpha position upon reflux. nih.gov This method is known to be applicable for the synthesis of this compound from its 6-fluoro precursor. metu.edu.tr The reaction proceeds via the enol or enolate form of the ketone, which attacks the electrophilic bromine source.

Synthesis of 6-fluorochroman-4-one: Starting from a fluorinated precursor like 4-fluorophenol. prepchem.com

α-Bromination: Introduction of bromine at the C3 position of 6-fluorochroman-4-one to yield the final product, this compound. nih.govmetu.edu.tr

Enantioselective Synthesis of Fluorinated Chroman-4-one Derivatives

The presence of stereocenters in fluorinated chromanone derivatives, particularly at the C2 and C3 positions, makes their enantioselective synthesis a topic of significant research interest. Accessing enantiomerically pure or enriched forms of these compounds is vital for various applications, including the development of new materials and pharmaceuticals, as different enantiomers can exhibit distinct biological activities. gu.se Catalytic asymmetric methods are paramount in achieving high levels of stereocontrol. google.com

Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation

A highly effective method for the enantioselective synthesis of chiral fluorinated chromanols from fluorinated chroman-4-ones is the Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH). gu.seCurrent time information in Bangalore, IN. This reaction reduces the ketone group at the C4 position to a hydroxyl group, creating a new stereocenter. When applied to a substrate like 3-fluoro-chroman-4-one, which already possesses a stereocenter at C3, the reaction can establish a specific diastereomeric relationship (cis or trans) with high selectivity.

The process typically utilizes a chiral Ru(II) catalyst, such as a Noyori-type complex like (R,R)-Ts-DENEB or similar structures, in the presence of a hydrogen source. Current time information in Bangalore, IN. A common and effective hydrogen donor is a mixture of formic acid and triethylamine (B128534) (HCOOH/Et3N). gu.seCurrent time information in Bangalore, IN. The reaction proceeds under mild conditions and with low catalyst loading, affording the corresponding cis-3-fluorochroman-4-ol derivatives in high yields (80-96%), with excellent diastereomeric ratios (up to 99:1) and high enantiomeric excess (up to >99% ee). gu.seCurrent time information in Bangalore, IN.

The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. Studies have shown that while various Ru(II) and Rh(III) complexes can catalyze the hydrogenation, specific chiral ruthenium complexes provide superior diastereoselectivity. gu.se

Table 1: Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone gu.se

| Catalyst | H-Source (equiv) | Temp (°C) | Yield (%) | dr (cis:trans) | ee (%) |

|---|---|---|---|---|---|

| (R,R)-A | HCOOH/Et3N (5:2, 3 equiv) | 40 | 95 | 58:42 | 98 |

| (R,R)-A | HCOOH/Et3N (1.2:1, 15 equiv) | rt | 96 | 92:8 | 99 |

| (R,R)-A | HCOOH/Et3N (1:1, 11 equiv) | rt | 95 | 97:3 | 99 |

| (R,R)-B (Rh complex) | HCOOH/Et3N (5:2, 3 equiv) | 40 | 95 | 55:45 | 99 |

| (R,R)-C | HCOOH/Et3N (1:1, 11 equiv) | rt | 85 | 80:20 | 99 |

Catalyst (R,R)-A is a specific Ru(II) complex. Data is for the reduction of 3-fluorochroman-4-one (B1288752) to cis-3-fluorochroman-4-ol. gu.se

Dynamic Kinetic Resolution Processes in Stereoselective Preparations

The remarkable efficiency and high stereoselectivity observed in the Ru(II)-catalyzed ATH of 3-halo-chroman-4-ones are attributed to a process known as Dynamic Kinetic Resolution (DKR). Current time information in Bangalore, IN.scispace.com DKR is a powerful strategy that allows for the transformation of a racemate (a 1:1 mixture of enantiomers) into a nearly pure single enantiomer of the product, with a theoretical maximum yield of 100%, far surpassing the 50% limit of a standard kinetic resolution.

In the context of 3-halo-chroman-4-ones, the starting material is a racemate with a stereocenter at the C3 position. The DKR process relies on two key, concurrent events:

Rapid Racemization: The stereocenter at C3 of the starting ketone undergoes rapid in-situ racemization under the reaction conditions. This means the (R)-enantiomer and the (S)-enantiomer are constantly interconverting. This racemization is often base-catalyzed and can proceed through an elimination/conjugate addition pathway. scispace.com

Stereoselective Reduction: The chiral ruthenium catalyst reduces the ketone at C4 with high stereoselectivity, preferentially converting only one of the two rapidly interconverting enantiomers of the starting material into the product.

Because one enantiomer is continuously removed from the equilibrium by the hydrogenation reaction while the remaining, less reactive enantiomer is continuously converted back into the reactive form, the entire racemic starting material can be funneled into a single, highly enantioenriched diastereomer of the product alcohol. Current time information in Bangalore, IN.americanelements.com This combination of rapid racemization and selective reduction is the hallmark of DKR and is responsible for the high yields and excellent diastereo- and enantioselectivities achieved in these syntheses. gu.seCurrent time information in Bangalore, IN.

Chemical Reactivity and Derivatization of 3 Bromo 6 Fluorochroman 4 One

Reactivity of the Chroman-4-one Carbonyl Group

The carbonyl group at the C-4 position is a key site for nucleophilic addition and condensation reactions, typical of ketones. Its reactivity allows for the introduction of new functional groups and the construction of more complex molecular architectures.

Reduction Reactions

The ketone of the chroman-4-one scaffold can be readily reduced to a secondary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the carbonyl group to a hydroxyl group. More advanced methods, particularly those aimed at controlling stereochemistry, have been developed for related compounds.

For instance, the asymmetric transfer hydrogenation of 3-fluorochromanone derivatives has been achieved using ruthenium catalysts. researchgate.net This method, which proceeds via a dynamic kinetic resolution process, yields enantioenriched cis-3-fluorochroman-4-ols with high diastereoselectivity and enantioselectivity. researchgate.net This highlights the potential for stereocontrolled reduction of the carbonyl in 3-Bromo-6-fluorochroman-4-one to access specific chiral alcohol derivatives.

Table 1: Reduction Reactions of the Chroman-4-one Carbonyl Group

| Reaction Type | Reagent/Catalyst System | Product | Key Features | Source(s) |

|---|---|---|---|---|

| Ketone Reduction | Sodium Borohydride (NaBH₄) | Secondary alcohol | Standard, non-stereoselective reduction | |

| Asymmetric Transfer Hydrogenation | Ru(II) Catalyst / Formic Acid/Triethylamine (B128534) | cis-Chroman-4-ol | High diastereoselectivity and enantioselectivity | researchgate.net |

Condensation and Nucleophilic Addition Reactions

The carbonyl group and the adjacent α-protons of the chroman-4-one ring system enable participation in condensation and nucleophilic addition reactions. The acidity of the α-protons allows for the formation of an enolate under basic conditions, which can then react with various electrophiles.

A notable example is the Claisen-Schmidt condensation, where 6-fluorochroman-4-one (B116969) has been reacted with terephthalaldehyde (B141574) to produce bis-chalcones. unisi.it Similarly, the Friedländer condensation of 6-fluorochroman-4-one with substituted o-aminobenzaldehydes in alkaline ethanol (B145695) solutions yields 2-fluoro-6H-chromeno[4,3-b]quinoline derivatives. nih.gov These examples demonstrate the utility of the carbonyl group in forming new carbon-carbon bonds and constructing fused heterocyclic systems.

Furthermore, the electrophilic carbonyl carbon is susceptible to attack by organometallic reagents. Nucleophiles like Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols, expanding the range of possible derivatives. ambeed.com

Transformations Involving the Halogen Substituents (Bromine and Fluorine)

The two halogen atoms in this compound exhibit distinct reactivities, providing orthogonal handles for sequential functionalization. The bromine at the C-3 position is part of an α-bromo ketone system and is highly reactive, while the fluorine at the C-6 position is a more stable aryl fluoride (B91410).

Nucleophilic Substitution Reactions of Bromine and Fluorine Atoms

The C-3 bromine atom is readily displaced by a wide range of nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the transition state of an SN2 reaction. chemguide.co.uklibretexts.org This high reactivity makes it a prime site for introducing diverse functionalities. A documented example is the reaction of this compound with an azide (B81097) source to yield 3-Azido-6-fluorochroman-4-one. metu.edu.tr This transformation serves as a direct illustration of nucleophilic substitution at this position.

In contrast, the C-6 fluorine atom is attached to the aromatic ring and is generally unreactive toward nucleophilic aromatic substitution (SNAr). Aryl fluorides are typically poor leaving groups in SNAr reactions unless activated by strong electron-withdrawing groups positioned ortho or para to them. masterorganicchemistry.com While the chromanone core is electron-withdrawing, it is often insufficient to activate the C-6 position for substitution under standard conditions. Studies on related haloaromatic systems show that C-Br bonds are significantly more labile than C-F bonds in nucleophilic substitution reactions. nih.gov This difference in reactivity allows for selective manipulation of the C-3 bromine without affecting the C-6 fluorine.

Cross-Coupling Reactions of 3-Bromochroman-4-one (B190138) Derivatives

The bromine atom at the C-3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively documented, the reactivity of the analogous compound, 3-bromochromen-4-one, provides a strong precedent. It has been shown to undergo direct palladium-catalyzed coupling with a wide variety of heteroaromatics in moderate to high yields. researchgate.net

This reactivity is characteristic of α-bromo ketones and aryl bromides in general, which are common substrates in widely used transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. organic-chemistry.orgwikipedia.orgrsc.orglibretexts.orgsoton.ac.uk

Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron species (e.g., a boronic acid or ester) to form a 3-aryl- or 3-vinyl-6-fluorochroman-4-one derivative. organic-chemistry.orgnih.gov

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base would introduce an alkenyl substituent at the C-3 position. organic-chemistry.orgbeilstein-journals.org

Sonogashira Coupling: This would enable the introduction of an alkynyl group at the C-3 position by coupling with a terminal alkyne. soton.ac.uk

Buchwald-Hartwig Amination: This reaction would allow for the formation of a C-N bond by coupling with an amine. nih.gov

The versatility of these reactions suggests that the C-3 bromine of this compound is a key site for introducing significant molecular complexity.

Table 2: Potential Cross-Coupling Reactions at the C-3 Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Source(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd(0) catalyst, Base | 3-Aryl/Vinyl Derivative | wikipedia.orglibretexts.org |

| Heck | Alkene | Pd(0) catalyst, Base | 3-Alkenyl Derivative | organic-chemistry.orgthieme.de |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | 3-Alkynyl Derivative | soton.ac.uk |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base | 3-Amino Derivative | nih.gov |

Functionalization at the C-3 Bromine Position via Substitution Reactions

The high susceptibility of the C-3 bromine to nucleophilic displacement allows for the introduction of a diverse array of functional groups. Research on the general chroman-4-one scaffold has shown that bromination at the C-3 position creates a versatile intermediate. chim.it A variety of nucleophiles can be used to displace the bromide, leading to a range of 3-substituted chroman-4-ones. rsc.orgsavemyexams.com

These transformations significantly expand the chemical space accessible from the 3-bromo precursor, allowing for the synthesis of libraries of compounds with tailored properties.

Table 3: Examples of Nucleophilic Substitution at the C-3 Position

| Nucleophile | Reagent Example | Product Functional Group | Source(s) |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | 3-Azido | metu.edu.tr |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy | chemguide.co.uk |

| Cyanide | Sodium Cyanide (NaCN) | 3-Cyano | researchgate.net |

| Acetate (B1210297) | Sodium Acetate (NaOAc) | 3-Acetoxy | researchgate.net |

| Amines | Ammonia, Primary/Secondary Amines | 3-Amino | researchgate.net |

| Thiols | Thiolates (RS⁻) | 3-Thioether | researchgate.net |

Annulation and Cyclization Reactions Utilizing this compound Scaffolds

Annulation and cyclization reactions are cornerstone strategies for building complex, polycyclic molecules from simpler scaffolds. The this compound structure is an ideal substrate for such transformations, leveraging the reactive C-Br bond to append new rings. These reactions often proceed through either direct nucleophilic substitution or via an intermediate 3-chromen-4-one (chromone) formed by in-situ elimination of hydrogen bromide.

One common approach involves the reaction with dinucleophiles. For instance, the reaction of 3-bromochroman-4-one with nitrogen-based nucleophiles can lead to the formation of fused N-heterocycles. An example is the reaction with 1-amino-1,3,4-triazole. This reaction proceeds by initial N-alkylation at the C3 position to form a triazolium salt intermediate. Subsequent treatment, such as diazotization, can induce cyclization to yield a triazolochromanone derivative. acs.org

Another powerful method for annulation is through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been employed to forge new carbon-carbon bonds at the C3 position. These reactions typically use the corresponding 3-bromo-6-fluorochromen-4-one, which can be formed in situ from the chromanone in the presence of a base. The direct coupling of 3-bromochromen-4-one with various heteroaromatic compounds via C-H bond activation allows for the synthesis of 3-heteroarylchromones. rsc.orgresearchgate.net This strategy is highly versatile, tolerating a range of heteroarenes such as furans, thiophenes, pyrroles, and imidazoles, and provides a direct route to complex fused systems. rsc.org

The following table summarizes representative examples of palladium-catalyzed heteroarylation of 3-bromochromen-4-one, a reaction pathway readily accessible from this compound.

| Heteroarene | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Furan | PdCl(C3H5)(dppb) | KOAc | Dioxane | 72 | rsc.org |

| Thiophene | PdCl(C3H5)(dppb) | KOAc | Dioxane | 85 | rsc.org |

| N-Methylpyrrole | PdCl(C3H5)(dppb) | KOAc | Dioxane | 78 | rsc.org |

| 1,2-Dimethylimidazole | PdCl(C3H5)(dppb) | KOAc | Dioxane | 65 | rsc.org |

| Thiazole (B1198619) | PdCl(C3H5)(dppb) | KOAc | Dioxane | 55 | rsc.org |

Multi-Component Reactions for the Synthesis of Diverse this compound Analogues

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govwikipedia.org This approach offers significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity. nih.gov

Despite the power of MCRs in modern organic synthesis, their application starting directly from a this compound scaffold is not extensively documented in the scientific literature. The high reactivity of the α-bromo ketone functionality can pose a challenge for the controlled, sequential bond formations typically required in MCRs, potentially leading to undesired side reactions rather than the complex MCR adduct.

However, MCRs are instrumental in the synthesis of the core chromane (B1220400) and chromene skeletons, which are the precursors to this compound and its analogues. These methods provide a powerful avenue for creating a diverse library of substituted chromanones that could subsequently be halogenated to produce the target compounds. For example, a variety of pyran-fused chromene analogues can be synthesized via one-pot, multi-component protocols. rsc.org One such reaction involves the condensation of a salicylaldehyde, an active methylene (B1212753) compound like malononitrile, and a third component, catalyzed by various agents. ijcce.ac.irresearchgate.net Similarly, complex cyclopentadiene-fused chromanones have been synthesized through a one-pot, four-component reaction of 2-hydroxybenzaldehydes, ethyl acetoacetate, acetylenedicarboxylates, and isocyanides. acs.org Another notable example is the domino three-component reaction of (arylhydrazono)methyl-4H-chromen-4-one, malononitrile, and primary amines to produce pyrazolopyridines containing a chromane motif. beilstein-journals.org

These MCR strategies, which build the fundamental chromane ring system, represent an indirect but powerful approach to generating diverse analogues related to this compound. The table below illustrates the principle of MCRs in synthesizing chromane-related scaffolds from basic building blocks.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|---|---|---|---|

| 2-Hydroxybenzaldehyde | Ethyl acetoacetate | Acetylenedicarboxylate/Isocyanide (Reactant 4) | Cyclopentadiene-fused chromanone | acs.org |

| (Arylhydrazono)methyl-4H-chromen-4-one | Malononitrile | Primary amine | Pyrazolopyridine-fused chromane | beilstein-journals.org |

| Salicylaldehyde | Malononitrile | 1,3-Dicarbonyl compound | 2-Amino-4H-chromene | ijcce.ac.ir |

Mechanistic Investigations of 3 Bromo 6 Fluorochroman 4 One Synthesis and Transformations

Elucidation of Reaction Pathways (e.g., Radical Mechanisms in Halogenation)

The synthesis of 3-Bromo-6-fluorochroman-4-one from 6-fluorochroman-4-one (B116969) typically involves the selective bromination at the C-3 position, which is alpha to the carbonyl group. This transformation can proceed through different pathways, with the free-radical mechanism being a prominent possibility, especially under conditions involving UV light or radical initiators. wikipedia.orgchadsprep.com

The free-radical halogenation of an alkane, or in this case, the methylene (B1212753) group of the chromanone, generally proceeds via a three-step radical chain mechanism: initiation, propagation, and termination. wikipedia.orglibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) to generate two bromine radicals (Br•). This step requires an energy input, typically in the form of heat or UV light. libretexts.orglumenlearning.com

Propagation: This phase consists of two key steps that perpetuate the chain reaction. libretexts.orglumenlearning.com

A bromine radical abstracts a hydrogen atom from the C-3 position of 6-fluorochroman-4-one. This is the rate-determining step and results in the formation of a stabilized chromanone radical and a molecule of hydrogen bromide (HBr). The radical is stabilized by resonance with the adjacent carbonyl group and the benzene (B151609) ring.

The resulting chromanone radical then reacts with a molecule of Br₂ to yield the product, this compound, and a new bromine radical, which can then participate in another propagation cycle. wikipedia.org

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals, a bromine radical and a chromanone radical, or two chromanone radicals. wikipedia.orglibretexts.org

The regioselectivity of the bromination at the C-3 position is directed by the stability of the radical intermediate. The alpha-position to the carbonyl group is favored due to the resonance stabilization of the resulting radical, which delocalizes the unpaired electron over the carbonyl group. wikipedia.org

Catalytic Cycle Analysis in Metal-Mediated Syntheses

While radical halogenation is a common method, metal-mediated reactions offer alternative and often more controlled pathways for the synthesis and transformation of halogenated compounds. rsc.orgnih.gov For instance, the synthesis of related bromo-chromene derivatives has been achieved using palladium-mediated intramolecular cyclization. researchgate.net A plausible catalytic cycle for a metal-mediated synthesis or cross-coupling reaction involving this compound could involve a palladium catalyst, a common choice for such transformations. frontiersin.orgvapourtec.com

A hypothetical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, starting from this compound would likely proceed through the following key steps in its catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with this compound. The palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a Pd(II) intermediate. nih.gov

Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): In a Suzuki coupling, a boronic acid derivative would transfer its organic group to the palladium center, displacing the bromide. frontiersin.org In a Heck reaction, an alkene would coordinate to the palladium and then insert into the Pd-C bond. frontiersin.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The efficiency and outcome of such a cycle are influenced by various factors, including the choice of metal, ligands, base, and solvent. The presence of the fluorine atom on the benzene ring can also modulate the electronic properties of the molecule and influence the reactivity of the C-Br bond.

Transition State Analysis in Stereoselective Reactions

Reactions involving this compound can generate a new stereocenter, particularly through the reduction of the carbonyl group to a hydroxyl group, forming a 3-bromo-6-fluorochroman-4-ol. Achieving high stereoselectivity in such transformations is often a key objective. Transition state analysis, frequently supported by computational methods like Density Functional Theory (DFT) calculations, is crucial for understanding and predicting the stereochemical outcome of these reactions. researchgate.netnih.gov

For example, in an asymmetric transfer hydrogenation of the ketone in this compound using a chiral ruthenium catalyst, the stereoselectivity is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products. researchgate.netnih.gov

The transition state model for such a reaction would involve the coordination of the chiral catalyst to the carbonyl group. The approach of the hydride from the hydrogen donor to the carbonyl carbon is sterically and electronically directed by the catalyst's chiral ligands and the substituents on the chromanone. The non-covalent interactions between the substrate and the catalyst in the transition state, such as hydrogen bonding or steric repulsion, play a critical role in stabilizing one transition state over the other, thus favoring the formation of one enantiomer or diastereomer. nih.gov

The analysis of these transition states helps in rationalizing the observed stereoselectivity and in the design of more effective catalysts for producing the desired stereoisomer with high purity.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 6 Fluorochroman 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. A partial ¹H NMR spectrum for 3-Bromo-6-fluorochroman-4-one has been reported in a thesis from Middle East Technical University. Current time information in Bangalore, IN. The reported data, along with expected signals for the remaining protons based on the analysis of related structures like 6-fluorochroman-4-one (B116969), are presented below. Current time information in Bangalore, IN.nih.gov

The key features of the ¹H NMR spectrum are the signals for the aromatic protons and the protons on the heterocyclic ring. The protons on the aromatic ring (H-5, H-7, H-8) are expected to show splitting patterns influenced by the electron-withdrawing fluorine atom at C-6. The proton at C-3 is a methine proton alpha to both a bromine atom and the carbonyl group, which would shift its signal downfield. The two protons at C-2 (the methylene (B1212753) group) are diastereotopic and are expected to appear as a complex multiplet.

Table 1: Experimental and Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H-5 | ~7.60 | dd | J = 8.1, 3.2 | Experimental data available. Current time information in Bangalore, IN. This signal is downfield due to deshielding from the carbonyl group. |

| H-7 | ~7.30 | m | - | Experimental data suggests a multiplet in this region. Current time information in Bangalore, IN. |

| H-8 | ~7.15 | dd | J ≈ 9.0, 4.0 | Predicted based on data for 6-fluorochroman-4-one. nih.gov |

| H-3 | ~4.80 | dd | J ≈ 10.0, 5.0 | Predicted. The position is significantly downfield due to the adjacent Br and C=O group. |

| H-2 | ~4.60-4.75 | m | - | Predicted. These diastereotopic protons would likely appear as two separate multiplets. |

Note: Predictions are based on standard substituent effects and comparison with spectra of similar compounds. The solvent is assumed to be CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. No specific experimental ¹³C NMR data for this compound has been found in the reviewed literature. However, the expected chemical shifts can be predicted by analyzing the spectrum of the parent compound, 6-fluorochroman-4-one, and applying known substituent effects for bromine at a carbon alpha to a carbonyl group. nih.gov

The carbonyl carbon (C-4) is expected to have the largest chemical shift. The carbons in the aromatic ring will have their shifts influenced by the fluorine substituent, with the carbon directly bonded to fluorine (C-6) showing a large C-F coupling constant. The C-3 carbon, bonded to bromine, will be significantly shifted compared to the parent compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~70 | Shifted slightly compared to the parent compound. |

| C-3 | ~45 | The alpha-bromination effect causes a significant shift. |

| C-4 | ~186 | Carbonyl carbon, expected to be deshielded. |

| C-4a | ~120 (d) | Aromatic carbon, shows coupling to Fluorine. |

| C-5 | ~125 (d) | Aromatic carbon, shows coupling to Fluorine. |

| C-6 | ~158 (d) | Aromatic carbon directly bonded to Fluorine, large J(C-F) expected. |

| C-7 | ~115 (d) | Aromatic carbon, shows coupling to Fluorine. |

| C-8 | ~119 (d) | Aromatic carbon, shows coupling to Fluorine. |

| C-8a | ~155 | Aromatic carbon adjacent to the ether oxygen. |

Note: These are predicted values based on data for 6-fluorochroman-4-one and known substituent effects. nih.gov The 'd' indicates a doublet is expected due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. rsc.orgwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making this a routine and informative experiment. The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap. wikipedia.org

No experimental ¹⁹F NMR data has been located for this compound. For the isomeric compound, 6-Bromo-3-fluorochroman-4-one, the fluorine at position C-3 shows a signal at approximately -203.7 ppm. rsc.org For this compound, the fluorine is attached to the aromatic ring at C-6. Aromatic fluorine signals typically appear in a different region. Based on related fluoroaromatic compounds, the chemical shift for the fluorine at C-6 is predicted to be in the range of -110 to -125 ppm relative to CFCl₃. The signal would be expected to show coupling to the neighboring aromatic protons (H-5 and H-7).

While no 2D NMR studies have been reported for this compound, these techniques would be essential for definitive structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other, confirming the connectivity between H-2 and H-3, and among the aromatic protons H-5, H-7, and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would be used to unambiguously assign the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

No experimental mass spectrum is available for this compound. However, the expected key features can be predicted. The molecular formula is C₉H₆BrFO₂. The most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺) peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion, one at M⁺ and one at M+2.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion | Notes |

| 244 / 246 | [C₉H₆BrFO₂]⁺ | Molecular ion peaks (M⁺, M+2), showing the characteristic 1:1 isotopic pattern for bromine. |

| 216 / 218 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule, a common fragmentation for ketones. |

| 165 | [M - Br]⁺ | Loss of a bromine radical. |

| 137 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

The fragmentation would likely proceed via pathways common to chromanones and halogenated compounds, including retro-Diels-Alder reactions and loss of small neutral molecules or radicals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

While a specific IR spectrum for this compound is not published, the characteristic absorption bands can be predicted based on its structure. The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the ketone. Other key absorptions would include those for the aromatic ring, the C-O ether linkage, and the C-F and C-Br bonds. Data from the parent compound, 6-fluorochroman-4-one, shows a strong C=O stretch at around 1680 cm⁻¹. nih.gov

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Bond Vibration | Intensity |

| ~3100-3000 | C-H (aromatic) | Medium-Weak |

| ~2980-2850 | C-H (aliphatic) | Medium-Weak |

| ~1685 | C=O (ketone) | Strong |

| ~1600, ~1480 | C=C (aromatic) | Medium |

| ~1260 | C-O (aryl ether) | Strong |

| ~1230 | C-F (aryl) | Strong |

| ~650 | C-Br | Medium-Weak |

These predicted values provide a spectroscopic fingerprint that would be used to confirm the synthesis of this compound and to distinguish it from related isomers and byproducts.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. wikipedia.orglibretexts.org This method provides precise information regarding bond lengths, bond angles, torsion angles, and the conformation of the molecule, as well as insights into intermolecular interactions and crystal packing. While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest searches, a comprehensive understanding of its likely solid-state structure can be inferred from the crystallographic data of closely related chroman-4-one and chromone (B188151) derivatives. The analysis of these analogous structures allows for a detailed prediction of the conformational properties and intermolecular interactions that would characterize the crystal lattice of this compound.

Detailed analysis of various substituted chroman-4-one derivatives reveals that the dihydropyranone ring typically adopts a non-planar conformation. nih.govrsc.org For instance, in (E)-3-(4-hydroxybenzylidene)chroman-4-one, the pyran ring exhibits an envelope conformation. nih.gov This is a common feature for such heterocyclic systems, and it is anticipated that the chroman-4-one core of this compound would also adopt a similar puckered conformation, likely with one of the carbon atoms of the dihydropyranone ring out of the plane of the fused benzene (B151609) ring.

The solid-state structures of related halogenated chromone derivatives provide valuable insights into the potential intermolecular interactions involving the bromine and fluorine atoms of this compound. In the crystal structure of 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde, notable unsymmetrical halogen⋯halogen interactions between the bromine and fluorine atoms are observed, with a Br⋯F distance of 3.116 (4) Å. nih.gov Additionally, C—H⋯O hydrogen bonds and short C⋯O contacts contribute to the formation of a two-dimensional network. nih.gov It is highly probable that similar halogen bonding and hydrogen bonding interactions would play a significant role in the crystal packing of this compound.

The tables below present representative crystallographic data for related chroman-4-one and chromone derivatives, which serve as a basis for understanding the expected structural parameters of this compound.

Table 1: Selected Crystallographic Data for (E)-3-(4-hydroxybenzylidene)chroman-4-one

| Parameter | Value |

| Molecular Formula | C₁₆H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(1) |

| b (Å) | 5.678(1) |

| c (Å) | 17.890(2) |

| β (°) | 109.12(1) |

| Volume (ų) | 1184.5(3) |

| Z | 4 |

| Data sourced from a study on the crystal structures of biologically active chromanone derivatives. nih.gov |

Table 2: Key Intermolecular Interactions in 6-bromo-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde

| Interaction Type | Atom Pair | Distance (Å) |

| Halogen Bond | Br···F | 3.116(4) |

| Hydrogen Bond | C—H···O | - |

| Short Contact | C···O | 2.865(7) |

| π–π Stacking | Centroid-Centroid | 3.912(4) |

| Data extracted from the crystal structure analysis of a brominated and fluorinated 3-formyl-chromone derivative. nih.gov |

Computational Chemistry and Theoretical Studies on 3 Bromo 6 Fluorochroman 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering profound insights into the behavior of molecules at the electronic level.

Electronic Structure and Molecular Orbital Analysis

A DFT analysis of 3-Bromo-6-fluorochroman-4-one would provide a detailed picture of its electronic structure. This involves mapping the electron density distribution to identify regions of high and low electron density, which are crucial for predicting the molecule's reactivity. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key parameter for determining the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |

Note: The values presented in this table are hypothetical and serve as illustrative examples of the data that would be generated from DFT calculations.

Prediction of Spectroscopic Parameters

DFT methods are also powerful tools for predicting various spectroscopic parameters. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. This computed spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (for ¹H, ¹³C, and ¹⁹F) can be calculated to aid in the interpretation of experimental NMR spectra, providing a robust method for structural elucidation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a time-resolved perspective on the behavior of molecules, providing insights into their conformational preferences and reaction pathways. matlantis.comnih.govmdpi.com

Conformational Analysis and Stability

The chroman-4-one ring system is not planar, and therefore, this compound can exist in different conformations. Conformational analysis, using molecular mechanics or DFT, would identify the most stable three-dimensional arrangement of the atoms. This involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The lowest energy conformation represents the most stable and, therefore, the most likely structure of the molecule. For a related compound, 3-Bromochroman-4-one (B190138), the heterocyclic ring was found to adopt a half-chair conformation. researchgate.net

Reaction Pathway Prediction and Energy Barriers

Computational methods can be employed to explore the potential reaction pathways of this compound. By mapping the potential energy surface, it is possible to identify transition states and calculate the activation energy barriers for various reactions. This information is invaluable for understanding the kinetics and mechanism of chemical transformations involving this compound. For instance, the reactivity of the bromine and fluorine substituents could be investigated to predict their behavior in nucleophilic substitution or coupling reactions. researchgate.net

Elucidation of Structure-Reactivity Relationships through Computational Methods

By combining the insights from quantum chemical calculations and molecular modeling, a comprehensive understanding of the structure-reactivity relationships of this compound can be established. For example, the calculated electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. The analysis of various molecular descriptors, such as hardness, softness, and electrophilicity index, derived from the HOMO and LUMO energies, would provide further quantitative measures of the molecule's reactivity. This integrated computational approach allows for a rational prediction of the chemical behavior of this compound, guiding its potential applications in various fields of chemistry.

Synthetic Utility of 3 Bromo 6 Fluorochroman 4 One As a Chemical Building Block

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The reactivity profile of 3-Bromo-6-fluorochroman-4-one makes it an adept precursor for constructing a variety of complex heterocyclic systems. The core of this utility lies in the α-bromo ketone functionality, which provides a highly reactive electrophilic center at the C3 position, ripe for reaction with a wide range of nucleophiles.

Research on analogous structures, such as 3-bromochroman-4-one (B190138), has shown that these molecules serve as key intermediates in the synthesis of flavonoids, isoflavonoids, and other related natural products. researchgate.net This principle extends to the 6-fluoro derivative, where the compound can react with bifunctional nucleophiles to generate fused heterocyclic rings. For example, condensation with hydrazines can yield pyrazole-fused chromans, while reaction with hydroxylamine (B1172632) can lead to isoxazole-fused systems. Similarly, reagents like thiourea (B124793) or amidines can be employed to construct fused thiazole (B1198619) or pyrimidine (B1678525) rings, respectively. The chromone (B188151) framework itself is a well-established building block for creating diverse fused heterocyclic systems through reactions with various nucleophiles. eurjchem.comscispace.com

The general strategy involves an initial nucleophilic attack at the C3 position, displacing the bromide, followed by a subsequent intramolecular condensation with the C4 ketone to form the new heterocyclic ring. This approach allows for the creation of novel polycyclic scaffolds that are of significant interest in medicinal chemistry.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Fused Heterocycle |

|---|---|

| Hydrazine (R-NH-NH₂) | Pyrazolo-chroman |

| Hydroxylamine (NH₂OH) | Isoxazolo-chroman |

| Thiourea (H₂N-CS-NH₂) | Thiazolo-chroman |

Intermediates in the Design and Synthesis of Diverse Organic Molecules

Beyond the synthesis of complex fused systems, this compound is a versatile intermediate for introducing a variety of functional groups and modifying the chromanone core. Bromo-organic compounds are widely utilized in organic synthesis for numerous transformations, including substitution, cyclization, and rearrangement reactions. sci-hub.se

The C3-bromo group can be readily displaced by a wide array of nucleophiles to yield a range of 3-substituted-6-fluorochroman-4-ones. These substitution reactions allow for the precise installation of different functionalities, fundamentally altering the molecule's properties. For instance, reaction with sodium azide (B81097) produces a 3-azido derivative, which can be further reduced to a 3-amino group or used in click chemistry. Treatment with thiols or alkoxides yields the corresponding thioethers or ethers.

Furthermore, the C4-carbonyl group offers another site for chemical modification. It can be reduced to a secondary alcohol, introducing a new stereocenter, or can undergo reactions with organometallic reagents to form tertiary alcohols. The potential for Favorskii rearrangement, a characteristic reaction of α-halo ketones, could also be exploited to induce ring contraction, yielding a substituted benzofuran (B130515) carboxylic acid derivative. This multifaceted reactivity makes it a key intermediate, similar to how other bromo-heterocycles like 6-bromo-4-iodoquinoline (B1287929) are crucial for synthesizing biologically active compounds. atlantis-press.com

Table 2: Representative Transformations of this compound

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Nucleophilic Substitution | Sodium Azide (NaN₃) | 3-Azido-6-fluorochroman-4-one |

| Nucleophilic Substitution | Thiophenol (PhSH) | 3-(Phenylthio)-6-fluorochroman-4-one |

| Carbonyl Reduction | Sodium Borohydride (B1222165) (NaBH₄) | 3-Bromo-6-fluorochroman-4-ol |

Applications in Scaffold-Based Chemical Library Synthesis

In modern drug discovery, scaffold-based chemical library synthesis is a powerful strategy for identifying novel bioactive compounds. A central scaffold is systematically decorated with a variety of chemical moieties to generate a large collection of related molecules for high-throughput screening. This compound is an ideal candidate for such an approach due to its rigid core structure and multiple points of diversification.

The molecule possesses at least three distinct points where chemical diversity can be introduced:

C3 Position: The reactive bromine atom allows for the introduction of a first vector of diversity via nucleophilic substitution reactions.

C4 Position: The ketone can be transformed through various carbonyl chemistries (e.g., reductive amination, Wittig reaction) to introduce a second set of diverse substituents.

Aromatic Ring: The fluorine atom at the C6 position can potentially undergo nucleophilic aromatic substitution (SNAr) under specific conditions. More commonly, the bromine atom at C3 can be used in transition-metal-catalyzed cross-coupling reactions to append new groups, providing a third diversification point.

By employing a combinatorial approach with different sets of reactants at each of these positions, a large and chemically diverse library can be rapidly assembled from this single "superscaffold". nih.gov This strategy enables the exploration of a significant chemical space around the privileged chromanone core, increasing the probability of discovering ligands for biological targets.

Development of Functionalized Components for Advanced Material Synthesis

While the primary application of chromanone derivatives has been in the life sciences, the structural features of this compound suggest its potential as a building block for advanced functional materials. Fluorinated and brominated aromatic compounds are key components in the synthesis of materials for optoelectronics, including organic light-emitting diodes (OLEDs) and photovoltaics.

The presence of the C-Br bond is particularly significant, as it provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions are fundamental in materials science for constructing larger π-conjugated systems, which are the basis for many organic electronic materials. By coupling this compound with other aromatic or vinylic building blocks, novel polymers or small molecules with tailored electronic and photophysical properties could be synthesized.

Furthermore, the fluorinated aromatic ring can enhance key properties of materials, such as thermal stability, solubility, and electronic characteristics (e.g., HOMO/LUMO energy levels). While the direct application of this specific chromanone in materials science is not yet widely reported, its constituent parts—a fluorinated aromatic system and a reactive C-Br bond—make it a promising, yet-to-be-explored building block for the synthesis of novel functional materials. The modification of materials like fluorographene with Grignard reagents highlights the broad potential of using halogenated carbon frameworks to create functional nanomaterials. elsevierpure.com

Emerging Research Directions and Future Perspectives in 3 Bromo 6 Fluorochroman 4 One Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety. nih.gov For 3-Bromo-6-fluorochroman-4-one, the primary transformation of concern is the α-bromination of the 6-fluorochroman-4-one (B116969) precursor. Traditional methods often use elemental bromine (Br₂), a substance that is highly toxic, corrosive, and difficult to handle safely. wordpress.com

Future research is directed towards adopting greener brominating agents and reaction conditions. Key strategies include:

Safer Bromine Sources: Replacing liquid bromine with solid, easier-to-handle reagents like N-bromosuccinimide (NBS) reduces handling risks. wordpress.comcambridgescholars.com While NBS improves safety, its atom economy is not ideal. wordpress.com

In Situ Generation of Bromine: A more advanced green approach involves the in-situ generation of the brominating species from more benign starting materials. This avoids the storage and handling of hazardous bromine. beyondbenign.org Common systems include the oxidation of bromide salts (e.g., NaBr or HBr) with an oxidant like hydrogen peroxide (H₂O₂) or a bromide/bromate couple. cambridgescholars.combeyondbenign.orgresearchgate.net These methods often use water or ethanol (B145695) as solvents, further reducing the environmental footprint. beyondbenign.org

Biocatalysis: The use of enzymes in synthesis represents a frontier in green chemistry. While not yet applied directly to the synthesis of this compound, related processes demonstrate its potential. For instance, a highly efficient enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate has been developed, showcasing how biocatalysis can produce specific stereoisomers of fluorinated chromane (B1220400) derivatives in a clean, high-yield process. rsc.org Exploring enzymatic halogenation could offer a highly selective and environmentally friendly route to the target compound.

| Method | Reagent(s) | Advantages | Disadvantages | Green Chemistry Principle(s) Addressed |

|---|---|---|---|---|

| Traditional | Elemental Bromine (Br₂) | High reactivity | Highly toxic, corrosive, low atom economy, hazardous byproducts (HBr) | - |

| Solid Reagent | N-Bromosuccinimide (NBS) | Solid, easier to handle | Byproduct generation (succinimide), moderate atom economy | Inherently Safer Chemistry |

| In Situ Generation | HBr/H₂O₂ or Bromide/Bromate | Avoids handling of Br₂, uses safer starting materials, can use aqueous solvents | May require careful control of stoichiometry and conditions | Safer Solvents & Auxiliaries, Accident Prevention |

| Enzymatic (Potential) | Halogenase Enzymes | High selectivity (regio-, stereo-), mild conditions, biodegradable catalyst | Enzyme stability and availability can be limiting; technology is still developing | Use of Renewable Feedstocks, Catalysis |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to modern organic synthesis, offering pathways to higher efficiency, selectivity, and milder reaction conditions. For this compound, catalysis can be applied to both the formation of the chromanone ring and the subsequent selective bromination.

The synthesis of the 6-fluorochroman-4-one core can be achieved through various catalytic methods, including acid catalysis (e.g., polyphosphoric acid, p-toluene sulfonic acid) or reactions catalyzed by metal complexes. ijrpc.com However, the key step is the regioselective introduction of bromine at the C-3 position. Copper(II) bromide (CuBr₂) has been effectively used as a catalyst for the selective α-bromination of ketones, including the parent 4-chromanone. acs.orgnih.govresearchgate.net This method is often preferred over non-catalyzed reactions as it can offer better control and selectivity.

Future research is focused on discovering and implementing more advanced catalytic systems to further improve this process. Areas of exploration include:

Transition Metal Catalysis: Beyond copper, other transition metals are being explored for C-H activation and functionalization. Palladium-catalyzed systems, for example, have shown remarkable versatility in functionalizing chromone (B188151) scaffolds, suggesting potential for novel catalytic C-H halogenation approaches that could offer different selectivity or reactivity. rsc.org

Organocatalysis: Metal-free catalytic systems are a major focus of green chemistry. Organocatalysts, such as amines or N-heterocyclic carbenes (NHCs), have been used to synthesize chromanone derivatives and could be adapted for the bromination step, potentially offering a less toxic and more sustainable alternative to metal-based catalysts. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions. researchgate.net Developing a photoredox-catalyzed method for the α-bromination of 6-fluorochroman-4-one could lead to a highly efficient and controlled process with minimal energy consumption and waste.

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from batch processing to continuous flow manufacturing is a significant trend in the pharmaceutical and fine chemical industries. mtak.hu Flow chemistry offers numerous advantages, particularly for reactions that are fast, exothermic, or involve hazardous reagents, all of which are characteristics of bromination. rsc.org

The synthesis of this compound is an ideal candidate for integration with flow chemistry for several reasons:

Enhanced Safety: Elemental bromine or in-situ generated halogenating agents can be produced and consumed on demand within a closed-loop flow reactor, minimizing operator exposure and the risks associated with handling and storing large quantities of these hazardous materials. rsc.org

Precise Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. This precise control can suppress side reactions, leading to higher selectivity and purity of the final product.

Scalability and Automation: Flow processes can be scaled up more easily and reliably than batch reactions. researchgate.net Furthermore, they can be integrated with automated systems for real-time monitoring, process optimization, and the creation of compound libraries, accelerating research and development. researchgate.net The synthesis of heterocyclic scaffolds for drug discovery is an area where such automation is already being applied. mtak.hu

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to handling large volumes of hazardous reagents. | Improved safety; small volumes of hazardous reagents are generated and used in situ. rsc.org |

| Heat Transfer | Limited by surface-area-to-volume ratio; risk of thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Mixing | Can be inefficient, leading to local concentration gradients and side products. | Rapid and efficient mixing, leading to better selectivity and reproducibility. |

| Scalability | Complex and often requires re-optimization ("scale-up issues"). | Simpler to scale by running the system for a longer time ("scale-out"). researchgate.net |

| Automation | More challenging to fully automate. | Easily integrated with automated controls for process optimization and library synthesis. researchgate.net |

Expanding the Scope of Derivatization for Enhanced Synthetic Versatility and Application as Scaffolds

The true value of this compound lies in its potential as a versatile building block for constructing more complex molecules. youtube.com The bromine atom at the C-3 position serves as a highly functional "synthetic handle," allowing for a wide range of subsequent chemical transformations. The 6-fluoro substituent, meanwhile, is a common feature in modern pharmaceuticals, often introduced to improve metabolic stability, binding affinity, and membrane permeability. chemimpex.com

The primary avenue for derivatization is through palladium-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-heteroatom bond-forming reactions in modern organic chemistry. sigmaaldrich.commdpi.com The C-Br bond in this compound is well-suited for these transformations. acsgcipr.org

Key derivatization strategies include:

Suzuki-Miyaura Coupling: This reaction couples the bromo-compound with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org This would allow for the introduction of a vast array of aryl, heteroaryl, or vinyl groups at the C-3 position, enabling extensive exploration of the structure-activity relationship (SAR) of new drug candidates. harvard.eduorganic-chemistry.org

Other Cross-Coupling Reactions: Beyond the Suzuki reaction, other palladium-catalyzed couplings such as Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines) could be employed to further diversify the scaffold. sigmaaldrich.com These reactions open up pathways to a rich variety of functionalized chromanones.

The combination of the stable, fluorinated chromanone core with the synthetically versatile C-3 bromine handle makes this compound a powerful scaffold for generating large libraries of diverse compounds for high-throughput screening in drug discovery programs. nih.govnih.gov

Q & A

Q. Key factors affecting yield :

- Temperature control during halogenation (excessive heat may lead to dehalogenation).

- Solvent polarity (polar aprotic solvents enhance nucleophilic substitution).

- Catalytic additives (e.g., Lewis acids like AlCl₃ for EAS).

Q. Example Table: Synthetic Methods for Analogous Compounds

| Compound | Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-7-fluorochroman-4-one | Friedel-Crafts acylation | 68 | >95 | |

| 3-Bromo-6-fluoro-2-hydroxy-benzaldehyde | Directed ortho-metalation | 72 | 98 |

Advanced: How can X-ray crystallography be optimized using SHELX software for structural elucidation of halogenated chromanones?

Answer:

SHELX programs (e.g., SHELXL, SHELXD) are critical for refining crystal structures of halogenated chromanones. Key considerations:

- High-resolution data : Collect data to at least 0.8 Å resolution to resolve heavy atoms (Br, F) and minimize thermal motion artifacts .

- Twinning correction : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning, common in chromanone derivatives due to planar symmetry.

- Halogen-specific restraints : Apply DFIX and DANG constraints for Br–C and F–C bond lengths to prevent over-parameterization.

Case Study : A study on 5-bromo-7-fluorochroman-4-one HCl (CAS: 2055840-44-1) required anisotropic displacement parameters (ADPs) for Br and F atoms to resolve disorder in the chroman ring .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 190–210 ppm). Fluorine coupling (³JHF) splits peaks in ¹H NMR .

- ¹⁹F NMR : Detects fluorine environment (δ -110 to -120 ppm for aromatic F) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 245.05 for C₉H₆BrFO₂) .

Q. Example Data :

Advanced: What strategies resolve contradictions in biological activity data across studies on bromo-fluorochroman derivatives?

Answer:

Contradictions often arise from:

- Assay variability : Standardize enzyme inhibition assays (e.g., IC₅₀ comparisons under identical pH and temperature) .

- Purity thresholds : Use HPLC (≥98% purity) to exclude confounding byproducts (e.g., dehalogenated impurities) .

- Structural analogs : Compare this compound with its 5-bromo-7-fluoro isomer (CAS: 1260008-29-4), which shows differing enzyme affinities due to substituent positioning .

Contradiction Analysis Framework (adapted from qualitative research principles):

Triangulate data : Cross-validate bioactivity with computational docking (e.g., AutoDock Vina).

Control batch variability : Replicate synthesis and testing across independent labs .

Basic: What are the primary biological targets of bromo-fluorochroman derivatives?

Answer:

- Enzyme inhibition : These compounds inhibit kinases and oxidoreductases. For example, (S)-6-Bromo-7-fluorochroman-4-amine disrupts tyrosine kinase signaling in cancer cell lines .

- Antimicrobial activity : Fluorine enhances membrane permeability, as seen in 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine derivatives .

Q. Experimental Models :

| Target | Model System | Key Finding | Reference |

|---|---|---|---|

| Tyrosine kinase | HeLa cells (in vitro) | IC₅₀ = 12.3 µM | |

| Bacterial efflux pumps | E. coli MIC assay | MIC = 8 µg/mL |

Advanced: How do substituent positions (Br, F) on the chroman ring affect electronic properties and reactivity?

Answer:

- Electron-withdrawing effects : Bromine (σₚ = 0.86) and fluorine (σₚ = 0.78) reduce electron density at the 4-keto group, increasing electrophilicity.

- DFT calculations : For 5-bromo-7-fluorochroman-4-one, HOMO-LUMO gaps (ΔE = 4.1 eV) correlate with nucleophilic attack susceptibility at C4 .

- Regioselectivity : Bromine at position 3 (vs. 5) directs electrophiles to C6 via steric hindrance and resonance effects .

Basic: What are the stability and storage considerations for this compound?

Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chromanone ring.

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone group.

- Long-term stability : Analogous compounds (e.g., 6-chloro-8-(trifluoromethyl)chroman-4-one) remain stable for >12 months at RT in inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.